molecular formula C10H12Cl3NO B3026249 1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride CAS No. 15861-85-5

1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride

Cat. No. B3026249
CAS RN: 15861-85-5
M. Wt: 268.6 g/mol
InChI Key: LQGKTMAAYYGCNX-UHFFFAOYSA-N
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Description

This compound is a phenyl urea pre-emergent agrochemical . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .


Molecular Structure Analysis

The molecular formula of this compound is C9H10Cl2N2O . The InChI Key is XMTQQYYKAHVGBJ-UHFFFAOYSA-N . The SMILES representation is CN©C(=O)NC1=CC=C(Cl)C(Cl)=C1 .


Physical And Chemical Properties Analysis

This compound appears as white to pale cream to pale brown crystals or powder . It is soluble in water (0.049g/L), chloroform, and methanol . It is very slightly soluble in many organic solvents .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-6(13-2)10(14)7-3-4-8(11)9(12)5-7;/h3-6,13H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGKTMAAYYGCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345628
Record name 1-(3,4-Dichlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride

CAS RN

15861-85-5
Record name 1-(3,4-Dichlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride
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1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride
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1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride
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1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride

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